Legumin

Gelation Rheology Plant-Based Meat Analogues

Legumin (11S globulin) delivers 4× superior gel strength vs. vicilin and strengthens gel networks upon reheating—critical for ready meals. With 1.89% sulfur amino acids (vs. 1.24% vicilin), it enables robust disulfide-mediated networks. Its 19.9% higher oil-holding capacity (6.63 g/g) stabilizes high-oil emulsions in creams and dressings. Avoid batch variability from unfractionated isolates; choose purified Legumin for specification-driven functionality and lower protein usage via 16% LGC.

Molecular Formula C21H21Cl3Na2O6
Molecular Weight 521.7 g/mol
CAS No. 8065-16-5
Cat. No. B1674702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLegumin
CAS8065-16-5
SynonymsLegumin; 
Molecular FormulaC21H21Cl3Na2O6
Molecular Weight521.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OCCCC(=O)[O-].C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C11H13ClO3.C10H10Cl2O3.2Na/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14;11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;;/h4-5,7H,2-3,6H2,1H3,(H,13,14);3-4,6H,1-2,5H2,(H,13,14);;/q;;2*+1/p-2
InChIKeyNEKNNCABDXGBEN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Legumin CAS 8065-16-5: Sourcing Guide and Baseline Profile for 11S Seed Globulin Procurement


Legumin (CAS 8065-16-5) is the major 11S hexameric storage globulin of legume seeds, with a native molecular weight of approximately 300–360 kDa composed of six subunit pairs, each comprising an acidic (~40 kDa) and a basic (~20 kDa) subunit linked by disulfide bonds [1]. As a key functional component of pea, faba bean, lentil, and lupin protein isolates, legumin's procurement specification requires differentiation from co-extracted 7S vicilins and cross-species 11S analogs (e.g., soybean glycinin) due to species-specific and fraction-specific variations in sulfur amino acid content, thermal denaturation behavior, and gelation capacity [2].

Legumin Procurement: Why Generic 11S Globulin or Vicilin Substitution Compromises Functional Performance


Generic substitution of legumin with alternative 11S globulins (e.g., soybean glycinin) or 7S vicilins fails due to substantial divergence in gel network reversibility, sulfur amino acid content, and thermal denaturation enthalpy. Pea legumin gels exhibit susceptibility to rearrangements that increase gel strength upon reheating/recooling, whereas soybean glycinin gels do not [1]. Legumin contains 1.89% sulfur amino acids versus 1.24% in vicilin [2], directly impacting nutritional quality and disulfide-mediated network formation. Procurement of unfractionated isolates—wherein the legumin:vicilin ratio varies by cultivar and extraction pH—introduces batch-to-batch variability in gelation, emulsification, and thermal stability [3], rendering purified legumin the preferred choice for applications requiring predictable, specification-driven functionality.

Legumin Technical Evidence Compendium: Quantified Differentiation Against Vicilin, Glycinin, and Plant Protein Isolates


Legumin vs. Pea Vicilin: Gel Strength and Gelation Concentration for Structured Food Matrices

Pea legumin (PL) forms gels with approximately 4-fold higher gel strength than pea vicilin (PV) and exhibits a lower least gelation concentration (LGC), indicating superior gelation efficiency at reduced protein usage [1]. In fava bean fractions, legumin LGC was 16% versus 20% for vicilin [2].

Gelation Rheology Plant-Based Meat Analogues

Legumin vs. Pea Vicilin: Oil-Holding Capacity for Emulsion-Based Formulations

Legumin exhibits significantly higher oil-holding capacity (OHC) than vicilin, a critical parameter for emulsion stability and mouthfeel in plant-based dairy and meat alternatives. In fava bean fractions, legumin OHC was 6.63 ± 0.17 g/g compared to 5.53 ± 0.36 g/g for vicilin [1].

Emulsification Oil-Holding Capacity Plant-Based Dairy

Legumin vs. Soybean Glycinin: Gel Network Reversibility Upon Reheating

Pea legumin gels exhibit susceptibility to rearrangements that increase gel strength upon reheating and recooling, whereas soybean glycinin gels do not demonstrate this reversible strengthening behavior [1].

Thermal Gelation Rheology Reheatable Gels

Legumin vs. Vicilin: Thermal Denaturation Enthalpy and Structural Stability

Legumin exhibits substantially lower thermal denaturation onset temperature but higher enthalpy (ΔH) than vicilin, indicating a more cooperative unfolding transition requiring greater energy input despite initiating at a lower temperature [1].

Thermal Stability Differential Scanning Calorimetry Protein Denaturation

Legumin vs. Vicilin: Sulfur Amino Acid Content for Nutritional Quality

Legumin contains significantly higher sulfur-containing amino acids (methionine + cysteine) and branched-chain amino acids than vicilin, improving nutritional quality and enabling disulfide bond formation during gelation [1].

Amino Acid Profile Sulfur Amino Acids Nutritional Quality

Legumin-Derived Peptides vs. Provicilin-Derived Peptides: ACE-I Inhibitory Potential

In silico enzymatic hydrolysis and molecular docking studies demonstrated that legumin-derived peptides exhibit superior angiotensin I-converting enzyme (ACE-I) inhibitory potential compared to provicilin-derived peptides [1].

Bioactive Peptides ACE Inhibition Antihypertensive

Legumin Procurement Applications: Validated Use Cases Driven by Quantitative Differentiation


High-Firmness Plant-Based Meat Analogues Requiring Low Gelation Concentration

Formulators developing plant-based meat analogues with firm, fibrous textures benefit from legumin's approximately 4-fold higher gel strength relative to vicilin [1] and its lower least gelation concentration (16% vs. 20% LGC) [2]. This enables reduced protein usage while achieving target texture specifications, directly lowering ingredient cost per unit product.

Cook-Chill Ready Meals and Thermally-Cycled Food Products

Legumin's unique property of gel network strengthening upon reheating and recooling—a behavior not observed in soybean glycinin [1]—makes it the superior 11S globulin choice for ready meals, soups, and sauces that undergo multiple thermal cycles during processing, distribution, and consumer reheating.

Oil-Rich Emulsion Systems: Plant-Based Dairy and Dressings

Legumin's 19.9% higher oil-holding capacity (6.63 g/g) compared to vicilin (5.53 g/g) [1] makes it the preferred fraction for stabilizing high-oil emulsions in plant-based creams, dressings, and dairy alternatives. This quantified advantage reduces oil separation and improves mouthfeel.

Bioactive Peptide Production for ACE-Inhibitory Nutraceuticals

In silico evidence demonstrates that legumin-derived peptides possess superior ACE-I inhibitory potential compared to provicilin-derived peptides [1]. Legumin is therefore the feedstock of choice for enzymatic hydrolysis processes aimed at producing antihypertensive bioactive peptides for functional food and nutraceutical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Legumin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.